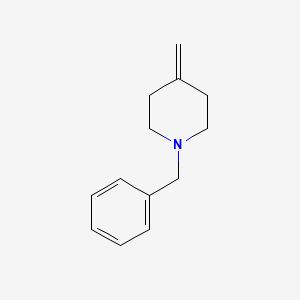

1-Benzyl-4-methylenepiperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-4-methylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZQISCXGOINND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396952 | |

| Record name | 1-benzyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109105-86-4 | |

| Record name | 1-benzyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 4 Methylenepiperidine and Its Precursors

Wittig Reactions in Methylenation Strategies

The Wittig reaction stands as a cornerstone in organic synthesis for the conversion of ketones and aldehydes into alkenes. Its application in the synthesis of 1-benzyl-4-methylenepiperidine is a well-established and reliable method for introducing the exocyclic methylene (B1212753) group.

Utilizing 1-Benzylpiperidin-4-one as a Precursor

The most direct and common precursor for the synthesis of this compound via the Wittig reaction is 1-benzylpiperidin-4-one. This approach involves the reaction of the ketone with a phosphorus ylide, typically generated in situ. The high reactivity of the ylide with the carbonyl group of the piperidone derivative efficiently yields the desired alkene.

A frequently employed method involves the use of methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to form the corresponding ylide, which then reacts with 1-benzylpiperidin-4-one. This reaction is known for its high yield and specificity in forming the terminal alkene.

Applications of Substituted Phosphonium (B103445) Salts

While methyltriphenylphosphonium salts are standard for introducing a simple methylene group, the versatility of the Wittig reaction allows for the use of a wide array of substituted phosphonium salts. This enables the synthesis of analogues of this compound with various substituents on the exocyclic double bond. The general principle involves the reaction of triphenylphosphine (B44618) with a substituted alkyl halide to form the phosphonium salt, which is then converted to the ylide.

The choice of the phosphonium salt and the reaction conditions can influence the stereochemistry of the resulting alkene, although for a terminal alkene like this compound, this is not a factor. However, for substituted analogues, the nature of the substituents on the phosphonium ylide can determine the E/Z selectivity of the product.

| Precursor | Phosphonium Salt | Base | Product |

| 1-Benzylpiperidin-4-one | Methyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi, NaH) | This compound |

| 1-Benzylpiperidin-4-one | Ethyltriphenylphosphonium bromide | Strong Base | 1-Benzyl-4-ethylidenepiperidine |

| 1-Benzylpiperidin-4-one | Benzyltriphenylphosphonium chloride | Strong Base | 1-Benzyl-4-benzylidenepiperidine |

Palladium-Catalyzed Transformations for Alkenyl Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly selective methods for the synthesis of complex molecules. While not as direct as the Wittig reaction for simple methylenation, these transformations provide powerful alternatives, especially for creating more substituted and functionalized derivatives.

Hydroboration and Cross-Coupling Sequences

A potential palladium-catalyzed route to this compound involves a hydroboration-cross-coupling sequence. This strategy would begin with the hydroboration of a suitable alkyne precursor to generate a vinylborane. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with an appropriate coupling partner. While direct application to this compound synthesis from a piperidone precursor is not extensively documented, the principles of this methodology are well-established for the synthesis of various alkenes.

Oxidative Cross-Coupling with Organoboronic Acids

Oxidative cross-coupling reactions represent another facet of palladium catalysis that can be envisioned for the synthesis of this compound. These reactions typically involve the coupling of two C-H bonds or a C-H bond and an organometallic reagent. A hypothetical approach could involve the direct coupling of a C-H bond at the 4-position of a suitable piperidine (B6355638) derivative with an organoboronic acid in the presence of a palladium catalyst and an oxidant. However, achieving such a transformation for the introduction of a simple methylene group is challenging and not a commonly reported method for this specific target molecule.

| Reaction Type | Key Intermediates | Catalyst System | Potential Application |

| Hydroboration/Cross-Coupling | Vinylboranes | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Synthesis of substituted 4-alkenylpiperidines |

| Oxidative Cross-Coupling | Organoboronic acids | Palladium catalyst and an oxidant | Direct C-H functionalization to introduce alkenyl groups |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions offer elegant and atom-economical strategies for the construction of complex cyclic systems like the piperidine ring of this compound from acyclic precursors. These methods often allow for the rapid assembly of the target molecule with high stereocontrol.

One such powerful method is the aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde or ketone. gre.ac.uk This reaction proceeds through an iminium ion intermediate, which is then attacked by the internal alkene to form the piperidine ring. By carefully choosing the substrates and reaction conditions, it is possible to generate a 4-halopiperidine derivative, which can then be eliminated to form the desired 4-methylene group. rasayanjournal.co.in

Ring-closing metathesis (RCM) is another potent strategy for the synthesis of cyclic alkenes, including piperidine derivatives. nih.gov This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene. For the synthesis of a 4-methylenepiperidine (B3104435) derivative, a precursor containing two strategically placed double bonds would be required to cyclize and form the six-membered ring with an exocyclic double bond.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can also be employed. For instance, a tandem aza-Michael addition followed by an intramolecular cyclization could be designed to construct the this compound scaffold from simple acyclic starting materials. kcl.ac.uk

| Reaction Type | Starting Material Type | Key Features |

| Aza-Prins Cyclization | Homoallylic amine and an aldehyde/ketone | Forms the piperidine ring and allows for functionalization at the 4-position. gre.ac.ukrasayanjournal.co.in |

| Ring-Closing Metathesis | Acyclic diene | Forms a cyclic alkene, with ethylene (B1197577) as the typical byproduct. nih.gov |

| Cascade Reactions | Acyclic precursors with multiple reactive sites | Multiple bond formations in one pot, increasing efficiency. kcl.ac.uk |

Allylsilane-Iminium Ion Cyclizations

A powerful strategy for the construction of piperidine rings involves the cyclization of N-acyliminium ions with tethered nucleophiles. The use of allylsilanes as π-nucleophiles in these reactions has proven to be an effective method for the stereoselective synthesis of substituted piperidines. This approach relies on the generation of a highly electrophilic N-acyliminium ion, which then undergoes an intramolecular reaction with the allylsilane.

The enhanced electrophilicity of N-acyliminium ions, compared to standard iminium ions, broadens the scope of nucleophiles that can participate in these cyclization reactions. This increased reactivity is crucial for engaging the relatively stable allylsilane nucleophile. The cyclization typically proceeds via a chair-like transition state, which allows for a high degree of stereocontrol in the formation of the piperidine ring. This methodology has been successfully applied to the synthesis of various alkaloid skeletons, such as indolizidines and quinolizidines, demonstrating its utility in constructing complex nitrogen-containing heterocycles. beilstein-journals.org

Further investigations into related cyclizations have explored the use of N-sulfonyliminium ions. These species can be activated by Lewis acids, such as metal triflates, to trigger intramolecular cyclizations. Studies have shown that catalysts like scandium(III) and copper(II) triflates can effectively promote the formation of N-sulfonyl piperidines. usm.edu

Radical Cascade Processes for exo-Methylene Piperidines

Radical cascade reactions offer an elegant and efficient pathway to complex molecular architectures from simple starting materials. The synthesis of exo-methylene piperidines can be achieved through a highly cumulated radical cascade process involving aza-1,6-enynes. In this approach, the treatment of an aza-1,6-enyne with a radical initiator, such as Ph₃SnH, triggers a sequence of radical reactions. researchgate.net

This cascade typically involves a 5-exo cyclization followed by a ring expansion, ultimately leading to the stereoselective formation of the exo-methylene piperidine. A key factor in the success of this reaction is the concentration of the tin hydride reagent; lower concentrations have been found to favor the formation of the desired piperidine product. researchgate.net The E/Z selectivity of the exocyclic double bond can also be influenced by the reaction temperature. researchgate.net

Modern advancements in this area include the use of photoredox catalysis to initiate radical cascade annulations of 1,6-enynes. nih.gov These metal-free methods, often employing organic dyes and visible light, provide a milder and more environmentally benign alternative to traditional radical initiation methods. nih.govpurdue.edu

Alternative Methylenation Techniques

The introduction of the exo-methylene group onto the piperidine ring is a critical step in the synthesis of this compound. While the Wittig reaction is a common method, alternative techniques employing specialized reagents can offer advantages in terms of reactivity, selectivity, and reaction conditions.

Derivatization from 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a readily accessible and versatile intermediate in the synthesis of a wide array of piperidine-based compounds, including this compound. guidechem.com Its synthesis and subsequent chemical manipulation are central to many synthetic routes.

Dieckmann Condensation and Related Approaches

A common and efficient method for the synthesis of the 1-benzyl-4-piperidone precursor involves an intramolecular Dieckmann condensation. chemicalbook.com The synthesis typically begins with the Michael addition of benzylamine (B48309) to two equivalents of methyl acrylate, forming N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com

| Step | Reagents and Conditions | Product | Yield | Reference |

| Michael Addition | Benzylamine, Methyl Acrylate | N,N-bis(β-propionate methyl ester) benzylamine | - | chemicalbook.com |

| Dieckmann Condensation | Sodium, Methanol, Toluene (B28343), Reflux | 1-Benzyl-4-keto-3-piperidinecarboxylic acid methyl ester | - | chemicalbook.com |

| Hydrolysis/Decarboxylation | 25% HCl, Reflux | 1-Benzyl-4-piperidone | 78.4% | chemicalbook.com |

Table 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

Carbonylation and Chloroformate Reactions

Chloroformate reagents play a significant role in the chemistry of piperidines, particularly in the context of N-debenzylation and the introduction of protecting groups. For instance, this compound can be reacted with 1-chloroethyl chloroformate in a process that ultimately removes the benzyl (B1604629) group. google.com This reaction proceeds through the formation of an intermediate carbamate (B1207046), which is then solvolyzed, typically with methanol, to yield the debenzylated piperidine. google.comresearchgate.net

Benzyl chloroformate is also used to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto the piperidine nitrogen. The reaction of piperidin-4-one with benzyl chloroformate in the presence of a base like triethylamine (B128534) yields 1-(benzyloxycarbonyl)-4-piperidone (1-Cbz-4-piperidone). chemicalbook.com This transformation is valuable for modifying the reactivity of the nitrogen atom during subsequent synthetic steps.

| Reactant | Reagent | Product | Reference |

| This compound | 1-Chloroethyl chloroformate, then Methanol | 4-Methylenepiperidine | google.com |

| Piperidin-4-one hydrochloride | Benzyl chloroformate, Triethylamine | 1-(Benzyloxycarbonyl)-4-piperidone | chemicalbook.com |

Table 2: Examples of Chloroformate Reactions in Piperidine Chemistry

Chemical Reactivity and Functional Group Transformations of 1 Benzyl 4 Methylenepiperidine

Alkene Functionalization Reactions

The exocyclic double bond in 1-benzyl-4-methylenepiperidine is a key site for functionalization, allowing for the introduction of new atoms and molecular complexity. This section explores reactions that directly target this alkene moiety.

Hydroxylation and Related Oxidations

The transformation of the methylene (B1212753) group into a hydroxyl functional group or other related oxidized forms represents a valuable synthetic strategy. While direct hydroxylation of this compound is not extensively documented in readily available literature, analogous transformations on similar piperidine (B6355638) scaffolds provide insight into its potential reactivity.

One common method for the hydroxylation of an alkene is dihydroxylation, which converts the double bond into a 1,2-diol. For instance, the dihydroxylation of a related compound, 1-tert-butyl 2,6-diethyl cis- and trans-4-methylenepiperidine-1,2,6-tricarboxylate, has been achieved using potassium permanganate (B83412) under ultrasound irradiation or through asymmetric dihydroxylation with AD-mix-α. unipa.it These methods highlight potential pathways for the conversion of this compound to the corresponding diol.

Another related and significant oxidation reaction is epoxidation, which transforms the alkene into a three-membered cyclic ether known as an epoxide. Epoxides are highly useful synthetic intermediates due to their susceptibility to ring-opening reactions with various nucleophiles. The Corey-Chaykovsky reaction, which utilizes sulfonium (B1226848) ylides, is a powerful method for generating epoxides from carbonyl compounds, and one-pot variations have been developed to synthesize epoxides directly from benzyl (B1604629) alcohols and aldehydes. nih.gov While this applies to the synthesis of epoxide-containing structures, direct epoxidation of the methylene group in this compound could likely be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). youtube.com

The following table summarizes potential hydroxylation and related oxidation reactions applicable to this compound based on reactions of analogous compounds.

| Reaction | Reagents | Potential Product |

| Dihydroxylation | 1. KMnO4, Ultrasound2. AD-mix-α | 1-benzyl-4-(hydroxymethyl)piperidin-4-ol |

| Epoxidation | mCPBA | 1-benzyl-6-oxa-1-azaspiro[2.5]octane |

Olefination Reactions

Olefination reactions involve the formation of carbon-carbon double bonds. In the context of this compound, this primarily relates to its synthesis via the Wittig reaction, where 1-benzyl-4-piperidone is reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane).

Further olefination reactions starting from this compound are less common as the target double bond is already in place. However, reactions that modify or extend this exocyclic alkene, such as the Heck reaction or olefin metathesis, are theoretically possible.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgthermofisher.com In principle, this compound could serve as the alkene partner, reacting with an aryl or vinyl halide to introduce a new substituent at the vinylic position. Nickel-catalyzed Heck-type reactions have also been developed for the coupling of benzyl chlorides with simple olefins. nih.gov

Olefin metathesis is a reaction that involves the cutting and reorganizing of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock catalysts). wikipedia.orgmasterorganicchemistry.com Cross-metathesis of this compound with another alkene could potentially lead to the formation of a new, more substituted exocyclic double bond. This powerful reaction tolerates a wide variety of functional groups. nih.gov

While specific examples of these advanced olefination reactions on this compound are not prominent in the literature, their application represents a potential avenue for further derivatization of the molecule.

N-Dealkylation and Deprotection Strategies

The benzyl group on the piperidine nitrogen often serves as a protecting group in multi-step syntheses. Its removal, known as N-debenzylation or N-dealkylation, is a crucial step to either obtain the final target molecule or to allow for further functionalization at the nitrogen atom.

Chloroformate-Mediated Benzyl Removal

A widely used and efficient method for the N-dealkylation of tertiary amines, including the removal of a benzyl group, involves the use of chloroformate reagents. researchgate.netnih.govresearchgate.net The general mechanism proceeds through the reaction of the tertiary amine with a chloroformate, such as phenyl chloroformate or α-chloroethyl chloroformate, to form an intermediate carbamate (B1207046) and an alkyl chloride. nih.gov Subsequent hydrolysis or alcoholysis of the carbamate yields the dealkylated secondary amine. nih.gov

The reaction sequence is as follows:

Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium (B1175870) intermediate. This intermediate then breaks down, cleaving the N-benzyl bond and forming a stable carbamate and benzyl chloride.

Hydrolysis/Alcoholysis: The resulting carbamate is then cleaved under hydrolytic (e.g., with acid or base) or other conditions (e.g., methanolysis) to release the secondary amine, 4-methylenepiperidine (B3104435), often as its corresponding salt. nih.gov

Vinyl chloroformate has also been noted as a particularly effective reagent for this transformation, allowing for cleavage under mild acidic conditions. google.com

The following table details common chloroformate reagents used for N-dealkylation.

| Chloroformate Reagent | Abbreviation | Key Features |

| Phenyl Chloroformate | PhOCOCl | Commonly used, requires base for reaction with amine. nih.gov |

| Ethyl Chloroformate | EtOCOCl | Similar to phenyl chloroformate in application. google.com |

| α-Chloroethyl Chloroformate | ACE-Cl | Allows for facile subsequent carbamate cleavage, often with methanol. nih.gov |

| Vinyl Chloroformate | VOCOCl | Forms a vinyloxycarbonyl amide that is readily cleaved under mild acid. google.com |

Oxidative Functionalization of the Piperidine Ring

Beyond the alkene, the C(sp³)–H bonds of the piperidine ring itself are targets for oxidative functionalization, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

C(sp³)–H Oxidation Mediated by Oxoammonium Cations

A notable method for the selective oxidation of C–H bonds adjacent (alpha) to the nitrogen in N-benzylpiperidines involves the use of stable oxoammonium cations, such as the one derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.netresearchgate.net These non-metallic reagents can mediate the dual C(sp³)–H oxidation of N-heterocycles to produce valuable intermediates like 3-alkoxyamino lactams. researchgate.net

The proposed mechanism for the oxidation of N-benzylpiperidines by the TEMPO oxoammonium cation (TEMPO+) involves the following key steps:

Initial Oxidation: TEMPO+ preferentially oxidizes the endocyclic C–H bond alpha to the nitrogen atom. Computational findings suggest that this selectivity may arise from a C–H···π interaction between the TEMPO+ cation and the aromatic ring of the benzyl group. researchgate.net

Iminium Intermediate Formation: This initial oxidation generates an endocyclic iminium intermediate.

Enamine Formation: The iminium species is then converted into a more elusive enamine intermediate.

Trapping by Oxidant: The enamine is subsequently trapped by another molecule of the oxoammonium cation. researchgate.net

In the specific case of N-benzyl-4-methylenepiperidines, this methodology has been extended to an unprecedented transition-metal-free tetra C–H oxidation. This process involves the generation of a transitory dienamine intermediate, which is then trapped by TEMPO+ and sodium chlorite (B76162) (NaClO₂) to yield a complex 4-(aminooxymethyl)-3,4-epoxy-2-piperidone product. researchgate.net This transformation highlights the sophisticated functionalization that can be achieved on the piperidine core through oxoammonium-mediated C–H oxidation.

| Reagent System | Position of Oxidation | Key Intermediate(s) | Final Product Type |

| TEMPO+ | C–H alpha to Nitrogen | Iminium, Enamine | Alkoxyamino lactam |

| TEMPO+, NaClO₂ | Multiple C–H bonds | Dienamine | Epoxy-piperidone |

Formation and Trapping of Enamine Intermediates

The chemical structure of this compound features an exocyclic double bond. In principle, this double bond can undergo isomerization to form a thermodynamically more stable endocyclic enamine, specifically 1-benzyl-1,2,3,6-tetrahydropyridine. This transformation is plausible under acidic or metal-catalyzed conditions, which facilitate the migration of the double bond. While specific studies detailing this isomerization for this compound are not prominent in the surveyed literature, the formation of enamines from piperidine precursors is a well-established reaction pathway. For instance, the acid-catalyzed reaction between cyclohexanone (B45756) and piperidine is a classic method for generating an enamine erowid.org.

Once formed, such an endocyclic enamine intermediate is nucleophilic at the C5 position and can be "trapped" by various electrophiles. This reactivity provides a pathway to introduce substituents at the beta-position relative to the nitrogen atom. The functionalization of endocyclic enamines derived from piperidines is a convenient method for synthesizing substituted piperidine rings researchgate.net. For example, these intermediates can react with alkyl halides, acyl chlorides, or undergo reactions like iodoamination researchgate.net. The trapping of the enamine with an electrophile results in the formation of an iminium salt, which is then hydrolyzed to yield the substituted piperidine derivative. This strategy highlights the synthetic potential of enamine intermediates in creating complex piperidine-based structures erowid.orgresearchgate.net.

Palladium-Catalyzed Reactions on Alkene Moiety

The exocyclic alkene functional group in this compound is a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. Prominent among these are the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling, which allow for the introduction of aryl, vinyl, or other organic substituents onto the piperidine scaffold.

The Mizoroki-Heck reaction involves the coupling of an alkene with an aryl or vinyl halide nih.gov. In the context of this compound, this reaction would functionalize the methylene carbon. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex youtube.com. The resulting arylpalladium(II) species then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium intermediate. The final step is typically a β-hydride elimination to release the substituted alkene product and regenerate the Pd(0) catalyst youtube.com. For an exocyclic alkene like that in this compound, this would lead to a 4-benzylidenepiperidine derivative. Studies on similar cyclic dienes have shown that palladium-catalyzed arylations can proceed with high regioselectivity and stereoselectivity chemrxiv.org.

The Suzuki-Miyaura reaction, another powerful palladium-catalyzed process, couples an organoboron compound with an organic halide or triflate nih.govyoutube.com. While the alkene moiety itself is not a direct partner in the standard Suzuki reaction, it can be functionalized beforehand (e.g., via hydroboration) to generate an organoborane that can then participate in a subsequent Suzuki coupling. This two-step sequence would allow for the attachment of a wide variety of substituents at the 4-position of the piperidine ring.

| Substrate | Coupling Partner | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| Chiral cyclohexadiene derivative | Iodobenzene | Pd(OAc)2, PPh3, Ag2CO3 | Acetonitrile (B52724) | Good |

Quaternization Reactions of the Nitrogen Atom

The tertiary amine nitrogen atom in this compound is nucleophilic and readily undergoes quaternization when treated with an alkyl halide. This classic SN2 reaction is known as the Menshutkin reaction wikipedia.org. The reaction converts the tertiary amine into a quaternary ammonium salt, fundamentally altering the molecule's physical and chemical properties, such as its solubility and biological activity.

The mechanism is a single-step nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion which becomes the counter-ion for the newly formed quaternary ammonium cation tue.nl. The rate of the Menshutkin reaction is highly sensitive to several factors:

Alkylating Agent : The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl, which corresponds to the leaving group ability of the halide ion. Benzylic and allylic halides are particularly effective alkylating agents due to the stabilization of the SN2 transition state wikipedia.org.

Solvent : The reaction involves the formation of a charged product from neutral reactants. Therefore, the reaction rate is significantly influenced by the polarity of the solvent. Polar aprotic solvents, such as acetonitrile and acetone, are known to accelerate the reaction by stabilizing the charged transition state more effectively than nonpolar solvents semanticscholar.orgnih.gov. Studies on the quaternization of N,N-dimethylaniline with benzyl chloride, for example, show a clear trend of increasing reaction rate with increasing dielectric constant of the solvent semanticscholar.org.

Steric Hindrance : As with any SN2 reaction, steric bulk around the nitrogen atom or at the electrophilic carbon of the alkylating agent can hinder the reaction and decrease the rate researchgate.net.

For substituted piperidines, quaternization can lead to the formation of diastereomers if a new stereocenter is formed or if the nitrogen inversion is restricted. The stereochemical outcome, involving either axial or equatorial attack of the alkylating agent on the nitrogen, is influenced by the steric and conformational properties of the piperidine ring and the N-substituent researchgate.net.

| Solvent | Dielectric Constant (D) | k2 x 105 (dm3 mol-1s-1) |

|---|---|---|

| Methyl ethyl ketone | 18.51 | 1.95 |

| Isopropyl alcohol | 19.92 | 2.92 |

| Acetone | 20.70 | 3.85 |

| Ethyl alcohol | 24.55 | 6.10 |

| Methyl alcohol | 32.70 | 11.20 |

| Acetonitrile | 37.50 | 15.80 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-1,2,3,6-tetrahydropyridine |

| Cyclohexanone |

| Piperidine |

| Iodobenzene |

| Palladium(II) acetate (B1210297) (Pd(OAc)2) |

| Triphenylphosphine (B44618) (PPh3) |

| Silver carbonate (Ag2CO3) |

| Acetonitrile |

| N,N-Dimethylaniline |

| Benzyl chloride |

| Methyl ethyl ketone |

| Isopropyl alcohol |

| Acetone |

| Ethyl alcohol |

| Methyl alcohol |

Strategic Applications of 1 Benzyl 4 Methylenepiperidine in Complex Molecule Synthesis

Precursor for Substituted Piperidine (B6355638) Scaffolds

The reactivity of the exocyclic double bond in 1-benzyl-4-methylenepiperidine provides a gateway to a variety of substituted piperidine derivatives. Through carefully chosen synthetic methodologies, this versatile starting material can be elaborated into scaffolds with diverse functionalities and substitution patterns.

Synthesis of 4-(Substituted Benzyl)piperidines

A powerful strategy for the synthesis of 4-(substituted benzyl)piperidines from this compound involves a two-step sequence: hydroboration of the exocyclic double bond followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of a wide range of substituted aryl groups at the 4-position of the piperidine ring.

The first step, a hydroboration-oxidation reaction, converts the 4-methylene group into a 4-hydroxymethyl group. More strategically, the intermediate organoborane can be directly utilized in cross-coupling reactions. A common hydroborating agent for this purpose is 9-borabicyclo[3.3.1]nonane (9-BBN), which reacts with the terminal alkene to form a stable organoborane adduct.

This organoborane intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with various aryl halides. The palladium catalyst, in the presence of a suitable base, facilitates the formation of a new carbon-carbon bond between the piperidine scaffold and the aryl group. This methodology has been successfully applied to the N-Boc analogue, and the principles are directly transferable to the N-benzyl derivative.

Table 1: Representative Suzuki-Miyaura Coupling of 4-Piperidinylmethylborane Derivatives with Aryl Halides

| Entry | Aryl Halide | Catalyst | Base | Product | Yield (%) |

| 1 | 5'-bromo-m-terphenyl | Pd(PPh₃)₄ | NaOH | 1-Boc-4-(5'-phenyl-[1,1':3',1''-terphenyl]-5-ylmethyl)piperidine | - |

| 2 | 4'-bromo-2,2,2-trifluoroacetophenone | Pd(PPh₃)₄ | NaOH | 1-Boc-4-((4'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-yl)methyl)piperidine | - |

Note: The table shows examples with the N-Boc protected piperidine, which illustrates the feasibility of the synthetic strategy.

Access to 2-Aryl-4-exo-methylenepiperidines

While the direct arylation of this compound at the 2-position is not a commonly reported transformation, the synthesis of the broader class of N-protected-2-aryl-4-methylenepiperidines has been achieved through alternative routes. These methods typically involve the construction of the piperidine ring from acyclic precursors.

For instance, the synthesis of N-Boc-2-aryl-4-methylenepiperidines can be accomplished from corresponding enones. The process involves the reduction of the enone to a 2-aryl-4-piperidone, followed by a Wittig olefination to introduce the exocyclic methylene (B1212753) group. This synthetic strategy highlights a pathway to access this class of compounds, which are valuable for further functionalization and have been utilized in kinetic resolution studies to obtain enantioenriched piperidine fragments.

Formation of Piperidine Derivatives with Diverse Functionalities

The exocyclic double bond of this compound is amenable to a wide range of classical alkene transformations, allowing for the introduction of diverse functionalities onto the piperidine ring.

One of the most fundamental transformations is catalytic hydrogenation . The reduction of the double bond provides access to 1-benzyl-4-methylpiperidine. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere and can proceed with high efficiency.

Epoxidation of the double bond, for instance with meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding spiro-epoxide, 1-benzyl-6-oxa-2-azaspiro[3.5]nonane. This epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of substituents at the 4-position, such as amino, azido, or hydroxyl groups, often with concomitant introduction of a hydroxymethyl functionality.

Dihydroxylation of the alkene, using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would lead to the formation of 1-benzylpiperidine-4,4-diol. These diols can serve as precursors for further synthetic manipulations.

Role in Annulated and Polycyclic System Construction

The strategic placement of the double bond in this compound makes it an intriguing candidate for the construction of more complex, fused ring systems, such as those found in various alkaloid families.

Indolizidine and Quinolizidine (B1214090) Scaffolds

The indolizidine and quinolizidine ring systems are core structures of numerous alkaloids. While direct examples of the use of this compound in the synthesis of these scaffolds are not prevalent, its structure lends itself to logical disconnection approaches based on powerful cyclization strategies.

One such strategy is the intramolecular aza-Diels-Alder reaction . To utilize this compound in this context, it would first need to be elaborated into a precursor containing a diene tethered to the piperidine nitrogen. For example, debenzylation followed by acylation with a suitable diene-containing carboxylic acid would provide the necessary substrate. Upon thermal or Lewis acid-mediated activation, the exocyclic double bond could act as the dienophile, reacting with the tethered diene to form the indolizidine or quinolizidine core. The stereochemical outcome of such reactions is often highly controlled, providing a powerful tool for the asymmetric synthesis of these alkaloids.

Another potential approach involves an intramolecular Heck reaction . Functionalization of the piperidine nitrogen with a vinyl or aryl halide-containing tether would create a substrate for a palladium-catalyzed intramolecular cyclization onto the exocyclic double bond, leading to the formation of a fused ring system.

Derivatives of Polyhydroxylated Alkaloids

Polyhydroxylated alkaloids, such as swainsonine (B1682842) and castanospermine, are potent glycosidase inhibitors with significant therapeutic potential. The synthesis of derivatives of these natural products is an active area of research.

This compound can be envisioned as a starting point for the synthesis of analogues of these alkaloids. The dihydroxylation of the exocyclic double bond, as mentioned previously, would install two hydroxyl groups. Further functionalization of the piperidine ring, for example through alpha-lithiation and subsequent reaction with an electrophile, could introduce additional hydroxylated side chains.

Furthermore, the epoxide derived from this compound could serve as a key intermediate. Ring-opening of the epoxide with a carbon nucleophile, followed by further synthetic manipulations, could be employed to construct the characteristic polyhydroxylated substitution patterns found in these alkaloids. While these proposed routes are speculative, they are grounded in established synthetic methodologies and highlight the potential of this compound as a versatile building block in the field of complex molecule synthesis.

Intermediate in the Synthesis of Advanced Intermediates

This compound serves as a versatile and strategically important intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of two key reactive sites: the exocyclic double bond and the benzyl-protected piperidine nitrogen. These features allow for a variety of chemical transformations, making it a valuable building block for advanced intermediates in medicinal chemistry and materials science.

Generation of 4-Methylenepiperidine (B3104435)

A primary application of this compound is its role as a precursor to 4-methylenepiperidine. The benzyl (B1604629) group on the piperidine nitrogen acts as a protecting group that can be removed under specific reaction conditions. This debenzylation is a crucial step in synthetic pathways where the secondary amine of the piperidine ring is required for subsequent reactions.

The removal of the benzyl group can be achieved through various methods, a common one being hydrogenolysis. In this process, this compound is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This reaction cleaves the carbon-nitrogen bond of the benzyl group, yielding 4-methylenepiperidine and toluene (B28343) as a byproduct.

Another method for debenzylation involves the use of chloroformates, such as 1-chloroethyl chloroformate. The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine. This two-step process offers an alternative to catalytic hydrogenation, particularly when other functional groups in the molecule are sensitive to reduction.

The resulting 4-methylenepiperidine is an important intermediate itself, finding use in the synthesis of various biologically active compounds.

Precursors for Specialized Carbamates and Aldehydes

The reactivity of this compound allows for its conversion into other valuable intermediates, including specialized carbamates and aldehydes.

Carbamates: The piperidine nitrogen, once deprotected, is nucleophilic and can react with a variety of electrophiles to form carbamates. For instance, the resulting 4-methylenepiperidine can be treated with phosgene (B1210022) or its equivalents to generate a carbamoyl (B1232498) chloride. This intermediate can then react with various amines or alcohols to produce a diverse range of urea (B33335) or carbamate derivatives, respectively. Alternatively, the secondary amine can react directly with isocyanates to form ureas or with chloroformates to yield carbamates. A notable example of a related carbamate is tert-butyl 4-methylenepiperidine-1-carboxylate, a commonly used building block in pharmaceutical synthesis.

| Precursor | Reagent | Product Type |

| 4-Methylenepiperidine (from this compound) | Phosgene, then an amine/alcohol | Urea/Carbamate |

| 4-Methylenepiperidine (from this compound) | Isocyanate | Urea |

| 4-Methylenepiperidine (from this compound) | Chloroformate | Carbamate |

Aldehydes: The exocyclic methylene group of this compound is a site for oxidative cleavage to produce an aldehyde. A standard and effective method for this transformation is ozonolysis. wikipedia.orgpharmaguideline.comiitk.ac.inlibretexts.orgmasterorganicchemistry.com In this reaction, ozone (O₃) is passed through a solution of this compound, leading to the cleavage of the double bond and the formation of an ozonide intermediate. Subsequent workup with a reducing agent, such as dimethyl sulfide (B99878) or zinc, yields 1-benzyl-4-piperidone. chemicalbook.comchemicalbook.comsigmaaldrich.com This ketone can then be further transformed into a variety of other functional groups.

Alternatively, the methylene group can be converted to a primary alcohol via a hydroboration-oxidation reaction. masterorganicchemistry.comnih.govmdpi.comresearchgate.net Treatment of this compound with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide and a base, would yield (1-benzylpiperidin-4-yl)methanol. This primary alcohol can then be oxidized to the corresponding aldehyde, 1-benzylpiperidine-4-carboxaldehyde, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

| Starting Material | Reaction | Intermediate | Final Product |

| This compound | Ozonolysis (reductive workup) | Ozonide | 1-Benzyl-4-piperidone |

| This compound | Hydroboration-Oxidation | (1-Benzylpiperidin-4-yl)methanol | 1-Benzylpiperidine-4-carboxaldehyde |

Contributions to Polymer and Material Science Research

While the primary applications of this compound have been in small molecule synthesis, its chemical structure suggests potential utility in the realm of polymer and material science. The presence of a polymerizable exocyclic double bond and a functionalizable piperidine ring opens avenues for its use in creating novel polymers with tailored properties.

Functionalization of Polymer Backbones

The functionalization of polymer backbones is a key strategy for developing materials with specific chemical, physical, or biological properties. This compound possesses features that make it a candidate for incorporation into polymer structures.

The exo-methylene group can potentially participate in radical polymerization reactions, allowing it to act as a monomer or comonomer. uliege.be In such a scenario, the piperidine ring would be incorporated as a pendant group along the polymer chain. The polymerization could be initiated by standard radical initiators. Advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) could also be explored to achieve better control over the polymer's molecular weight and architecture. cmu.eduwikipedia.orgrsc.orgiarjset.comresearchgate.net

Once incorporated into a polymer backbone, the this compound unit offers further opportunities for modification. The benzyl group can be removed post-polymerization to expose the secondary amine of the piperidine ring. This would result in a polymer backbone decorated with reactive amine functionalities. These amine groups could then be used for a variety of "grafting to" modifications, where pre-synthesized polymer chains or small molecules are attached to the backbone. This approach allows for the creation of complex polymer architectures, such as graft copolymers, with precisely defined structures.

Mechanistic Investigations and Computational Studies of 1 Benzyl 4 Methylenepiperidine Reactions

Elucidation of Reaction Pathways and Intermediates

Understanding the intricate steps of a chemical reaction is fundamental to its optimization and application. For reactions involving 1-Benzyl-4-methylenepiperidine, particularly those that functionalize the piperidine (B6355638) core, elucidating the reaction pathways and identifying transient intermediates is a key area of research.

Understanding C(sp3)-H Activation Mechanisms

The direct functionalization of C(sp3)-H bonds in saturated heterocycles like piperidines represents a highly efficient synthetic strategy. While specific studies focusing exclusively on this compound are limited, broader research into piperidine C-H activation provides a framework for understanding potential mechanisms.

Palladium-catalyzed C(sp3)-H arylation at the C4 position of piperidines has been investigated using directing groups. For a molecule like this compound, a hypothetical C-H activation at the C2 or C3 positions could proceed through various mechanisms, including concerted metalation-deprotonation, oxidative addition, or sigma-bond metathesis, depending on the catalyst and reaction conditions. The benzyl (B1604629) group itself can influence the electronics and sterics of the piperidine ring, potentially directing the site of C-H activation.

Copper-catalyzed intramolecular C-H amination to form piperidines has also been studied mechanistically. Such studies, which have determined kinetic isotope effects (kH/kD values around 4.2 for piperidine formation), suggest that C-H bond cleavage is the turnover-limiting step. These findings imply that any direct C-H functionalization of the this compound ring would likely involve a high-energy transition state associated with the C-H bond breaking.

Furthermore, the selective formation of endo-iminium ions from N-alkyl piperidines via α-C–H elimination of cyclic tertiary alkylamine N-oxides has been explored as a strategy for α-functionalization. This approach, supported by computational modeling, indicates a preference for elimination from the endo-cyclic α-C–H bond. For this compound, this could be a viable pathway to functionalization at the C2 and C6 positions.

Computational Analysis of Reaction Phases

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to view the energetic landscapes of reaction pathways. For piperidine derivatives, DFT calculations have been employed to model the transition states for C-H arylation and to understand the stereoselectivity of these transformations.

In the context of this compound, computational analysis would be invaluable for mapping the reaction phases of, for instance, a C-H activation sequence. This would involve:

Locating Transition States: Identifying the geometry and energy of transition states for key steps like C-H bond cleavage and C-C or C-N bond formation.

Characterizing Intermediates: Calculating the relative stabilities of potential intermediates, such as organometallic species or radical cations.

For example, DFT calculations on the C-H arylation of piperidine-3-AQ amides have elucidated the free energy profiles for oxidative addition and reductive elimination steps, providing a detailed picture of the reaction mechanism. A similar approach applied to this compound would shed light on the feasibility of various functionalization reactions.

Kinetics and Stereoselectivity in Complex Transformations

The rates and stereochemical outcomes of reactions are critical for their synthetic utility. For chiral molecules or those that can generate stereocenters, understanding the kinetics and the factors that control stereoselectivity is paramount.

Kinetic Resolution of Cyclic Amines

Kinetic resolution is a powerful technique for separating enantiomers of chiral amines. While there is no direct report on the kinetic resolution of this compound, studies on structurally related N-Boc-2-aryl-4-methylenepiperidines offer significant insights. The kinetic resolution of these compounds has been achieved with high enantiomeric ratios using a base like n-BuLi and a chiral ligand such as (-)-sparteine.

This process involves the enantioselective deprotonation at a chiral center, followed by trapping of the resulting anion. DFT studies accompanying this research have shown that the N-Boc group rotates rapidly, which is a crucial factor in the lithiation chemistry. It is conceivable that a similar strategy could be applied to a derivative of this compound that possesses a chiral center.

The table below summarizes representative data from the kinetic resolution of a related 4-methylenepiperidine (B3104435) derivative.

| Entry | Substrate | Time (h) | Conversion (%) | e.r. of Recovered SM | e.r. of Product |

| 1 | N-Boc-2-phenyl-4-methylenepiperidine | 1 | 54 | 94:6 | 82:18 |

| 2 | N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine | 2 | 52 | 95:5 | 86:14 |

| 3 | N-Boc-2-(2-thienyl)-4-methylenepiperidine | 3 | 51 | >99:1 | 90:10 |

This data is illustrative and based on studies of N-Boc-2-aryl-4-methylenepiperidines.

Factors Influencing Exo-Methylene Unit Selectivity

The exo-methylene group in this compound is a key functional handle for further synthetic transformations. Its reactivity and the selectivity of reactions at this site are influenced by several factors. Kinetic studies on the polymerization of related exo-methylene cyclohexenes have shown that steric hindrance around the exo-methylene moiety can decrease reactivity.

In addition to sterics, electronic effects play a crucial role. The electron-donating or withdrawing nature of substituents on the piperidine ring or the N-benzyl group could influence the electron density of the double bond, thereby affecting its reactivity towards electrophiles or in cycloaddition reactions. The coordination of the nitrogen atom to a metal catalyst could also alter the reactivity and selectivity of the exo-methylene group.

Theoretical Modeling of Electronic and Steric Effects

Theoretical modeling provides a quantitative understanding of the electronic and steric factors that govern the reactivity and selectivity of this compound. Computational tools can be used to calculate various molecular properties that correlate with these effects.

Electronic Effects:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution and can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, an MEP map would likely show a region of high electron density at the exo-methylene double bond.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity in pericyclic reactions and with electrophiles/nucleophiles. The HOMO is likely to be localized on the π-system of the exo-methylene group.

Steric Effects:

Steric Maps and Buried Volume Calculations: These methods can quantify the steric hindrance around a particular reactive site. For the exo-methylene group, steric maps could be used to predict the facial selectivity of an incoming reagent. The N-benzyl group, being relatively bulky, can adopt various conformations that could sterically influence the approach to the piperidine ring and the exo-methylene unit.

DFT calculations on related piperidine systems have been used to rationalize diastereoselectivity in photoredox-catalyzed C-H arylation reactions, where the observed distribution of diastereomers corresponds to a thermodynamic ratio of isomers based on their calculated relative energies. A similar theoretical approach would be invaluable in predicting and explaining the stereochemical outcomes of reactions involving this compound.

Design Principles for Catalytic Systems

The design of effective catalytic systems for reactions involving this compound is pivotal for controlling reaction pathways, enhancing efficiency, and achieving desired selectivity. The primary transformations of this substrate often target the exocyclic double bond, for instance, through hydrogenation or hydroformylation, to introduce new functionalities and stereocenters. The principles guiding the design of catalysts for these reactions are rooted in a deep understanding of coordination chemistry, ligand effects, and reaction mechanisms, often augmented by computational studies.

A key aspect of catalyst design is the selection of the appropriate metal center. For hydrogenation reactions of substrates similar to this compound, transition metals like rhodium and ruthenium have demonstrated high efficacy. For example, in the hydrogenation of substituted pyridines to piperidines, rhodium and ruthenium catalysts have been shown to provide the highest activities. The choice of metal is dictated by its ability to coordinate with the olefin, activate hydrogen, and facilitate its migratory insertion into the carbon-carbon double bond.

The ligand framework surrounding the metal center is arguably the most critical component in catalyst design, as it directly influences the steric and electronic environment of the active site. This, in turn, governs the catalyst's activity, selectivity, and stability. For asymmetric transformations, the use of chiral ligands is essential to induce enantioselectivity. The design principles for these ligands often revolve around creating a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Modern approaches to catalyst design increasingly rely on rational, mechanism-based strategies. This includes the development of single-atom catalysts (SACs), which offer maximum atom utilization and uniform active sites, representing a promising frontier for hydrogenation and other catalytic reactions. rsc.org The principles of SAC design involve isolating metal atoms on a support material, where the interaction between the single atom and the support can be fine-tuned to optimize catalytic performance.

Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool in the rational design of catalysts. nih.gov These theoretical investigations provide profound insights into reaction mechanisms at a molecular level. By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, calculate activation energy barriers, and predict the outcomes of different catalyst-substrate combinations. For a substrate like this compound, computational models can be employed to:

Elucidate Reaction Pathways: Determine the step-by-step mechanism of a catalytic reaction, such as hydrogenation, identifying the elementary steps of olefin coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Analyze Catalyst-Substrate Interactions: Visualize and quantify the non-covalent interactions between the catalyst's ligands and the substrate. This is crucial for understanding the origin of stereoselectivity in asymmetric catalysis.

Predict Catalyst Performance: Screen potential catalyst candidates in silico before their synthesis, saving significant experimental time and resources. By comparing the calculated energy profiles for different catalyst structures, more promising candidates can be prioritized.

For instance, in organocatalysis, DFT calculations have been instrumental in understanding the role of catalysts in lowering activation barriers and controlling stereochemistry. nih.gov The insights gained from these computational explorations allow for the iterative refinement of catalyst structures to enhance their performance. While specific computational studies on this compound are not extensively reported in the literature, the established methodologies are fully applicable to predicting its reactivity and guiding the design of tailored catalytic systems.

The synergy between experimental investigation and computational modeling forms the foundation of modern catalyst design. Mechanistic hypotheses derived from experimental observations can be rigorously tested through computation, while theoretical predictions can guide future experimental work. This integrated approach is essential for developing novel and efficient catalytic systems for the selective functionalization of this compound and related compounds.

Future Prospects and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming central to the synthesis of piperidine (B6355638) derivatives, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes.

Recent research has highlighted several green approaches applicable to the synthesis of piperidine building blocks. ajchem-a.com These include the use of non-toxic catalysts, reactions initiated by water, and solvent-free reaction conditions. ajchem-a.com For instance, one-pot synthesis in aqueous media, sometimes catalyzed by simple and recoverable catalysts like diammonium hydrogen phosphate, represents a significant step towards greener processes. dntb.gov.ua The development of a sustainable, copper-free protocol for synthesizing 1,2,3-triazoles using a reusable zinc-based nanocrystal catalyst in water showcases a tangible green chemistry strategy that could be adapted for reactions involving piperidine derivatives. rsc.org This particular methodology is noted for its high eco-score and low E-factor values, confirming its environmental friendliness. rsc.org

Microwave-assisted synthesis is another key area, offering a simple and efficient method for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium to form nitrogen-containing heterocycles like piperidines. organic-chemistry.org Furthermore, the development of processes that reduce the number of synthetic steps, such as "Domino reactions," provides a useful strategy for creating N-substituted piperidines without the need for metal catalysts and under mild conditions. researchgate.net A notable example is the synthesis of sildenafil (B151) citrate (B86180) (Viagra™), where the process was re-engineered to be more environmentally benign, a philosophy that is increasingly being applied to the synthesis of other heterocyclic compounds. dntb.gov.ua

Expanding the Scope of Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic transformations for constructing and functionalizing the piperidine ring is a vibrant area of research. The goal is to achieve high selectivity, yield, and functional group tolerance.

Metal-catalyzed reactions are particularly prominent. Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. nih.gov Similarly, ruthenium(II) complexes are effective for the asymmetric hydrogenation of pyridine (B92270) derivatives. mdpi.com Palladium-based catalysts have been employed in various transformations, including the Wacker oxidation process, which converts terminal olefins to methyl ketones, a reaction that has been applied in the synthesis of piperidine alkaloids. researchgate.net Gold-catalyzed annulation has also emerged as a method for the direct assembly of highly substituted piperidines. ajchem-a.com

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. The biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved with high enantiomeric excess using proline-based catalysts. nih.govunito.it This approach often proceeds under mild conditions and can prevent product racemization. nih.govunito.itacs.org The use of secondary amines in asymmetric aminocatalysis has become a powerful tool for the chemo- and enantioselective functionalization of carbonyl compounds, a field that has grown rapidly. acs.org

Development of Automated Synthetic Platforms

To accelerate the discovery and optimization of synthetic routes, researchers are turning to automated platforms. These systems can perform reactions, purify products, and analyze results with high throughput, significantly reducing the time required for library synthesis and reaction condition screening.

Automated flash chromatography is already being utilized for the purification of piperidine derivatives in multi-step syntheses. nih.gov This automates a traditionally time-consuming step. Looking forward, the integration of reaction execution and purification is key. For example, automated platforms have been used for solution-phase reductive amination mediated by titanium(IV) isopropoxide to generate libraries of amides and ureas. dntb.gov.ua

Continuous flow reactors represent another facet of automated synthesis. A practical continuous flow reaction has been developed for the synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving good yields and high diastereoselectivities within minutes. organic-chemistry.org Such platforms are scalable and offer precise control over reaction parameters, making them suitable for industrial production. The synthesis of N-benzyl-4-piperidinecarboxaldehyde, a related compound, involves multiple steps including reduction reactions where strict control of temperature and addition rates is crucial, a task well-suited for automated systems. google.comgoogle.com

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic transformations aim to emulate the efficiency and selectivity of enzymatic reactions to construct piperidine alkaloids and related structures. These approaches often proceed under mild, environmentally friendly conditions and can generate significant molecular complexity in a single step.

A notable example is the biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids like pelletierine. nih.govunito.it This method is protective-group-free and proceeds in good yield with high enantioselectivity (up to 97% ee). nih.govunito.itacs.org The strategy mimics the Mannich addition reaction, a key biosynthetic step for many alkaloids. acs.org The development of such reactions is a significant advance, as the asymmetric addition of nucleophiles to the core Δ¹-piperideine intermediate was previously unreported. acs.org

These bio-inspired approaches often leverage cascade reactions. For instance, an iridium(III)-catalyzed "hydrogen borrowing" cascade enables the stereoselective synthesis of substituted piperidines from alcohols and amines, forming two new C-N bonds in a sequence of oxidation, amination, and reduction steps. nih.gov The ultimate goal is to replicate the elegance of biosynthetic pathways, where complex scaffolds are constructed from simple precursors with high efficiency and stereocontrol.

Q & A

What are the recommended synthetic routes for 1-Benzyl-4-methylenepiperidine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound derivatives typically involves multi-step reactions starting from piperidine scaffolds. A common approach includes:

- Step 1 : Alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine .

- Step 2 : Functionalization at the 4-position via hydrazine or methylene group introduction. For methylene derivatives, methods like Wittig reactions or elimination of hydroxyl groups (e.g., using POCl₃) are employed .

- Optimization : Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., palladium for cross-coupling) critically influence yield and purity. For example, highlights the use of industrial-scale reactors to optimize purity in hydrazinyl derivatives, which can be adapted for methylene analogs .

What analytical techniques are used to confirm the structure and purity of this compound?

Basic Research Question

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm benzyl and methylene group positions (e.g., δ ~4.5 ppm for benzyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₅N: calculated 185.12 g/mol) .

- Chromatography : HPLC or GC with UV/Vis detection (e.g., λ max ~249 nm for related piperidine derivatives) to assess purity ≥98% .

How can researchers address contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., enzyme inhibition vs. receptor binding) may arise from:

- Structural Variability : Minor substituent changes (e.g., hydrazinyl vs. methylene groups) alter target interactions .

- Assay Conditions : Differences in buffer pH, co-solvents, or cell lines (e.g., HEK293 vs. HeLa) can skew results. For example, notes that impurities in derivatives like 4-Anilino-1-benzylpiperidine may confound activity readings .

- Resolution Strategy : Systematic meta-analysis of literature (e.g., comparing EC₅₀ values across studies) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) are recommended .

What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

Advanced Research Question

Mechanistic studies require:

- Kinetic Analysis : Determine inhibition type (competitive, non-competitive) via Lineweaver-Burk plots. For example, suggests hydrazine derivatives form covalent bonds with enzyme active sites, which could apply to methylene analogs .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with targets like acetylcholinesterase or opioid receptors .

- Mutagenesis : Validate key residues (e.g., catalytic serine in esterases) through site-directed mutagenesis .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question

Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (e.g., recommends 15-minute flushing for eye exposure) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as combustion may release toxic fumes (e.g., warns of NOₓ and CO formation) .

- Storage : Keep in airtight containers at -20°C for long-term stability, as degradation products may pose unknown hazards .

How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Stability studies should:

- pH Screening : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., notes stability up to 167°C for related carboxylates) .

- Light Exposure : Assess photodegradation under UV/Vis light (e.g., 296 nm) to simulate storage conditions .

What computational methods are suitable for predicting the physicochemical properties of this compound?

Advanced Research Question

Key tools include:

- Lipophilicity (logP) : Predict using software like ChemAxon or Molinspiration (e.g., logP ~2.5 for benzylpiperidine analogs) .

- pKa Estimation : Programs like ACD/Labs to determine basicity (e.g., piperidine N-H pKa ~10.5) .

- Solubility : COSMO-RS simulations to optimize solvent systems for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.